molecular formula C30H25NO6 B11564258 4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

Cat. No.: B11564258
M. Wt: 495.5 g/mol
InChI Key: NFQXINZUOBPHGU-UHFFFAOYSA-N
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Description

4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) is an organic compound that belongs to the class of aromatic esters This compound is characterized by its complex structure, which includes multiple aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine: The reaction between 3-methylbenzaldehyde and aniline under acidic conditions to form the imine intermediate.

    Esterification: The imine intermediate is then reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity and cellular processes. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) lies in its specific substitution pattern and the presence of multiple functional groups. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H25NO6

Molecular Weight

495.5 g/mol

IUPAC Name

[3-(4-methoxybenzoyl)oxy-4-[(3-methylphenyl)iminomethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C30H25NO6/c1-20-5-4-6-24(17-20)31-19-23-11-16-27(36-29(32)21-7-12-25(34-2)13-8-21)18-28(23)37-30(33)22-9-14-26(35-3)15-10-22/h4-19H,1-3H3

InChI Key

NFQXINZUOBPHGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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